molecular formula C21H17N3O5S B2991800 ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate CAS No. 1228073-47-9

ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B2991800
CAS No.: 1228073-47-9
M. Wt: 423.44
InChI Key: XPXAEUUYPWHUJT-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-triene-11-carboxylate is a complex organic compound with a unique tricyclic structure

Mechanism of Action

Target of Action

Similar compounds have been found to target theEGFR/PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell proliferation and survival.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the action of similar compounds, it may inhibit theEGFR/PI3K/AKT/mTOR signaling pathway , leading to reduced cell proliferation and increased apoptosis .

Biochemical Pathways

The compound likely affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting this pathway, the compound could potentially prevent the growth and spread of cancer cells.

Pharmacokinetics

Similar compounds have shown to exhibit good bioavailability and are able to reach their target sites effectively .

Result of Action

The compound may inhibit cell proliferation, migration, and invasion, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . These effects could potentially make it a promising candidate for the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate typically involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign process results in good to excellent yields of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of renewable starting materials and mild reaction conditions would be prioritized to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.

Scientific Research Applications

Ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Materials Science: The unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-2-28-21(27)24-8-7-12-15(10-24)30-19-16(12)18(25)22-17(23-19)13-9-11-5-3-4-6-14(11)29-20(13)26/h3-6,9H,2,7-8,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXAEUUYPWHUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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